1,2,3,4,7,8-Hexabromodibenzo-p-dioxin 1,2,3,4,7,8-Hexabromodibenzo-p-dioxin
Brand Name: Vulcanchem
CAS No.: 110999-44-5
VCID: VC20740370
InChI: InChI=1S/C12H2Br6O2/c13-3-1-5-6(2-4(3)14)20-12-10(18)8(16)7(15)9(17)11(12)19-5/h1-2H
SMILES: C1=C2C(=CC(=C1Br)Br)OC3=C(O2)C(=C(C(=C3Br)Br)Br)Br
Molecular Formula: C12H2Br6O2
Molecular Weight: 657.6 g/mol

1,2,3,4,7,8-Hexabromodibenzo-p-dioxin

CAS No.: 110999-44-5

Cat. No.: VC20740370

Molecular Formula: C12H2Br6O2

Molecular Weight: 657.6 g/mol

* For research use only. Not for human or veterinary use.

1,2,3,4,7,8-Hexabromodibenzo-p-dioxin - 110999-44-5

CAS No. 110999-44-5
Molecular Formula C12H2Br6O2
Molecular Weight 657.6 g/mol
IUPAC Name 1,2,3,4,7,8-hexabromodibenzo-p-dioxin
Standard InChI InChI=1S/C12H2Br6O2/c13-3-1-5-6(2-4(3)14)20-12-10(18)8(16)7(15)9(17)11(12)19-5/h1-2H
Standard InChI Key JGZILVYVJLWSIH-UHFFFAOYSA-N
SMILES C1=C2C(=CC(=C1Br)Br)OC3=C(O2)C(=C(C(=C3Br)Br)Br)Br
Canonical SMILES C1=C2C(=CC(=C1Br)Br)OC3=C(O2)C(=C(C(=C3Br)Br)Br)Br

Chemical Identity and Fundamental Properties

Basic Identification Parameters

1,2,3,4,7,8-Hexabromodibenzo-p-dioxin is cataloged in chemical databases with several specific identifiers. It has been assigned the PubChem CID 86300 and is registered under CAS number 110999-44-5 . The compound was first entered into chemical databases on March 27, 2005, with the most recent modification to its entry occurring on March 8, 2025, indicating ongoing curation of information regarding this substance .

Physicochemical Properties

Table 1: Fundamental Physicochemical Properties of 1,2,3,4,7,8-Hexabromodibenzo-p-dioxin

PropertyValueSource
Molecular FormulaC12H2Br6O2PubChem
Molecular Weight657.6 g/molPubChem
CAS Registry Number110999-44-5PubChem
PubChem CID86300PubChem
Creation Date (Database)2005-03-27PubChem
Modification Date (Database)2025-03-08PubChem

Nomenclature and Alternative Identifiers

Various synonyms and identifiers have been established for this compound to facilitate cross-referencing across different chemical databases and regulatory frameworks:

  • 1,2,3,4,7,8-Hexabromodibenzo-p-dioxin (primary name)

  • 1,2,3,4,7,8-hexabromo-dibenzo-p-dioxin

  • Dibenzo(b,e)(1,4)dioxin, 1,2,3,4,7,8-hexabromo-

  • DTXSID5073793 (DSSTox Substance ID)

Molecular Structure and Characteristics

Structural Configuration

The molecular backbone of 1,2,3,4,7,8-Hexabromodibenzo-p-dioxin consists of two benzene rings interconnected by two oxygen atoms, forming the characteristic dibenzo-p-dioxin framework. The distinctive feature of this specific congener is the placement of six bromine atoms at positions 1, 2, 3, 4, 7, and 8 of this framework . This substitution pattern is significant from both chemical stability and toxicological perspectives, as congeners with halogens at the 2, 3, 7, and 8 positions generally demonstrate enhanced stability and potentially greater biological activity.

Chemical Representation Systems

For computational and database purposes, the compound can be represented using several standardized chemical notation systems:

  • SMILES Notation: C1=C2C(=CC(=C1Br)Br)OC3=C(O2)C(=C(C(=C3Br)Br)Br)Br

  • InChI: InChI=1S/C12H2Br6O2/c13-3-1-5-6(2-4(3)14)20-12-10(18)8(16)7(15)9(17)11(12)19-5/h1-2H

  • InChIKey: JGZILVYVJLWSIH-UHFFFAOYSA-N

These standardized representations facilitate computational analysis, database searching, and structural comparison with related compounds.

Structural Comparison with Chlorinated Analogues

The brominated structure differs from its chlorinated counterpart, 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin, primarily in the atomic radius of the halogen substituents. Bromine atoms are larger than chlorine atoms, which impacts bond lengths, molecular geometry, and potentially the compound's interaction with biological receptors. This structural distinction may influence environmental fate, bioaccumulation potential, and toxicological properties.

Analytical Chemistry Aspects

Detection and Quantification

The analysis of 1,2,3,4,7,8-Hexabromodibenzo-p-dioxin in environmental and biological samples would likely require sophisticated analytical techniques similar to those employed for chlorinated dioxins. High-resolution gas chromatography coupled with mass spectrometry (HRGC/MS) would be the preferred analytical approach, given the need for congener-specific identification and quantification at potentially trace concentrations.

Analytical Parameters for Identification

Table 2: Key Analytical Parameters for 1,2,3,4,7,8-Hexabromodibenzo-p-dioxin Identification

ParameterValueAnalytical Significance
Molecular Weight657.6 g/molMass spectrometric detection and confirmation
InChIKeyJGZILVYVJLWSIH-UHFFFAOYSA-NDatabase cross-referencing and compound verification
Chemical FormulaC12H2Br6O2Elemental composition confirmation
Structural IsomerismSpecific 1,2,3,4,7,8-substitution patternChromatographic separation from other hexabromo congeners

Comparison with Chlorinated Analogues

Chemical Property Comparison

The brominated and chlorinated hexahalogenated dibenzo-p-dioxins exhibit distinct differences in their physicochemical properties, primarily due to the different atomic properties of bromine versus chlorine:

Table 3: Comparative Analysis of Brominated versus Chlorinated Hexahalodibenzo-p-dioxins

Property1,2,3,4,7,8-Hexabromodibenzo-p-dioxin1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin
Molecular FormulaC12H2Br6O2 C12H2Cl6O2
Molecular Weight657.6 g/mol 390.86 g/mol
CAS Number110999-44-5 39227-28-6
Melting PointNot specified in available data273°C
Boiling PointNot specified in available data475.35°C (estimate)
Bond Length (C-X)Longer (C-Br)Shorter (C-Cl)
Molecular VolumeLarger due to bromine atom sizeSmaller due to chlorine atom size

Toxicological Comparison

The chlorinated analog, 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin, has been more extensively studied toxicologically. Research indicates that this compound produces toxic effects similar to those of 2,3,7,8-TCDD but typically at higher doses . The relative toxicity of the brominated analog compared to its chlorinated counterpart would depend on several factors, including receptor binding affinity, metabolic stability, and tissue distribution, which require specific investigation.

Research Gaps and Future Directions

Current Knowledge Limitations

The available scientific literature on 1,2,3,4,7,8-Hexabromodibenzo-p-dioxin appears considerably limited compared to the extensive research conducted on chlorinated dioxins. This represents a significant knowledge gap in understanding:

  • Specific physicochemical properties determined through direct experimental measurement

  • Environmental fate and behavior under various conditions

  • Bioaccumulation factors and biomagnification potential in food webs

  • Toxicokinetics, including absorption, distribution, metabolism, and excretion

  • Compound-specific toxicity equivalence factors for risk assessment

Research Priorities

Future research priorities for 1,2,3,4,7,8-Hexabromodibenzo-p-dioxin should include:

  • Comprehensive physicochemical characterization through direct experimental measurement

  • Environmental monitoring to establish background concentrations in various matrices

  • Toxicological studies to determine receptor binding affinity and biological potency

  • Development of analytical methods optimized specifically for brominated dioxin detection

  • Establishment of appropriate regulatory standards based on compound-specific risk assessment

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